2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone
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Description
2-(4-Fluorophenyl)-1-(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H20FN3O2 and its molecular weight is 329.375. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
- The compound and its derivatives have been explored in synthetic chemistry for the creation of various molecular structures. For instance, Faragher and Gilchrist (1979) investigated thermal and acid-catalyzed rearrangements of 5,6-dihydro-4H-1,2-oxazines, proposing a mechanism that involves tautomerism and cleavage of the N–O bond, highlighting the reactivity and potential for creating diverse chemical entities (Faragher & Gilchrist, 1979).
Molecular Interactions and Characterizations
- Govindhan et al. (2017) synthesized a compound with structural similarities, emphasizing the importance of spectroscopic characterization and Hirshfeld surface analysis for understanding the molecular interactions and crystalline properties of such compounds. This research underscores the role of these compounds in elucidating molecular structures and interactions (Govindhan et al., 2017).
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-13-2-7-17(21-20-13)24-16-8-10-22(11-9-16)18(23)12-14-3-5-15(19)6-4-14/h2-7,16H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLGRPUPVOHXNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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